2-(benzo[d]oxazol-2-yl)-4H-benzo[d][1,3]thiazin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(benzo[d]oxazol-2-yl)-4H-benzo[d][1,3]thiazin-4-one is a heterocyclic compound that contains both benzoxazole and benzothiazine moieties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(benzo[d]oxazol-2-yl)-4H-benzo[d][1,3]thiazin-4-one typically involves the reaction of 2-aminobenzoxazole with appropriate thioamide derivatives under specific conditions. For instance, one common method involves the cyclization of 2-aminobenzoxazole with thioamide in the presence of a dehydrating agent like phosphorus oxychloride .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity, as well as ensuring the process is cost-effective and environmentally friendly.
Analyse Chemischer Reaktionen
Types of Reactions
2-(benzo[d]oxazol-2-yl)-4H-benzo[d][1,3]thiazin-4-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazine ring to a dihydrothiazine derivative.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like Lewis acids (e.g., aluminum chloride).
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrothiazine derivatives.
Substitution: Various substituted benzoxazole derivatives.
Wissenschaftliche Forschungsanwendungen
2-(benzo[d]oxazol-2-yl)-4H-benzo[d][1,3]thiazin-4-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.
Industry: Utilized in the development of materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action of 2-(benzo[d]oxazol-2-yl)-4H-benzo[d][1,3]thiazin-4-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzoxazoles: Compounds like 2-aminobenzoxazole share the benzoxazole moiety and exhibit similar chemical reactivity.
Benzothiazoles: Compounds such as benzothiazole have a similar thiazine ring structure and comparable biological activities.
Uniqueness
2-(benzo[d]oxazol-2-yl)-4H-benzo[d][1,3]thiazin-4-one is unique due to the combination of both benzoxazole and benzothiazine moieties in a single molecule. This dual functionality can lead to a broader range of chemical reactivity and biological activities compared to compounds containing only one of these moieties .
Eigenschaften
CAS-Nummer |
127007-44-7 |
---|---|
Molekularformel |
C15H8N2O2S |
Molekulargewicht |
280.30 g/mol |
IUPAC-Name |
2-(1,3-benzoxazol-2-yl)-3,1-benzothiazin-4-one |
InChI |
InChI=1S/C15H8N2O2S/c18-15-9-5-1-2-6-10(9)17-14(20-15)13-16-11-7-3-4-8-12(11)19-13/h1-8H |
InChI-Schlüssel |
JSTDALRSCZBLIC-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=O)SC(=N2)C3=NC4=CC=CC=C4O3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.